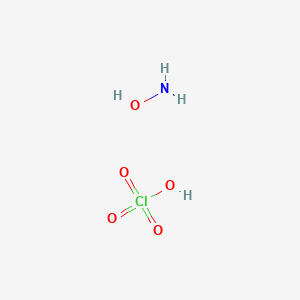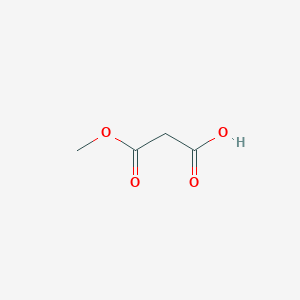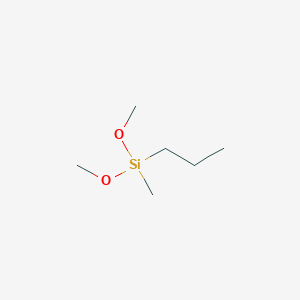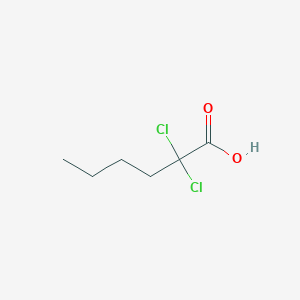
1-(1-Naphthyl)-2-naphthoic acid
Overview
Description
1-(1-Naphthyl)-2-naphthoic acid (NNA) is a chemical compound that belongs to the class of naphthalene carboxylic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. NNA has been used in various scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
1-(1-Naphthyl)-2-naphthoic acid is known to bind to the hydrophobic regions of cell membranes, particularly lipid rafts. This binding induces changes in the physical properties of the membrane, leading to alterations in the activity of membrane-associated proteins such as receptors, ion channels, and enzymes.
Biochemical And Physiological Effects
1-(1-Naphthyl)-2-naphthoic acid has been shown to have various biochemical and physiological effects, including:
1. Modulation of ion channels: 1-(1-Naphthyl)-2-naphthoic acid has been shown to modulate the activity of various ion channels such as voltage-gated potassium channels, calcium channels, and chloride channels.
2. Inhibition of enzyme activity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2.
3. Anti-inflammatory activity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Advantages And Limitations For Lab Experiments
1-(1-Naphthyl)-2-naphthoic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. High solubility in organic solvents: 1-(1-Naphthyl)-2-naphthoic acid is highly soluble in organic solvents, making it easy to handle and use in lab experiments.
2. Fluorescent properties: 1-(1-Naphthyl)-2-naphthoic acid has fluorescent properties, making it useful as a probe for imaging and studying biological systems.
3. Versatility: 1-(1-Naphthyl)-2-naphthoic acid can be used in various scientific research applications, including drug discovery, protein-protein interactions, and fluorescence microscopy.
Limitations:
1. Insolubility in water: 1-(1-Naphthyl)-2-naphthoic acid is insoluble in water, which limits its use in aqueous environments.
2. Toxicity: 1-(1-Naphthyl)-2-naphthoic acid has been shown to have toxicity at high concentrations, which can limit its use in certain experiments.
3. Limited availability: 1-(1-Naphthyl)-2-naphthoic acid is not widely available commercially, which can limit its use in certain labs.
Future Directions
For the use of 1-(1-Naphthyl)-2-naphthoic acid in scientific research include the development of novel drugs, the study of lipid rafts, and the development of new fluorescent probes.
Synthesis Methods
1-(1-Naphthyl)-2-naphthoic acid can be synthesized by the reaction of 1-naphthylamine with phthalic anhydride in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction yields a mixture of isomers, which can be separated by column chromatography or recrystallization.
Scientific Research Applications
1-(1-Naphthyl)-2-naphthoic acid has been used in various scientific research applications, including:
1. Fluorescence microscopy: 1-(1-Naphthyl)-2-naphthoic acid has been used as a fluorescent probe to visualize and study the distribution and dynamics of lipid rafts in cell membranes.
2. Protein-protein interactions: 1-(1-Naphthyl)-2-naphthoic acid has been used as a tool to study protein-protein interactions by labeling proteins with 1-(1-Naphthyl)-2-naphthoic acid and detecting the fluorescence resonance energy transfer (FRET) between the labeled proteins.
3. Drug discovery: 1-(1-Naphthyl)-2-naphthoic acid has been used as a scaffold for the design and synthesis of novel drugs targeting various diseases such as cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
1-naphthalen-1-ylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-21(23)19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWVMIJYUWUJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475133 | |
| Record name | 1-(1-Naphthyl)-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthyl)-2-naphthoic acid | |
CAS RN |
18795-02-3 | |
| Record name | 1-(1-Naphthyl)-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)








